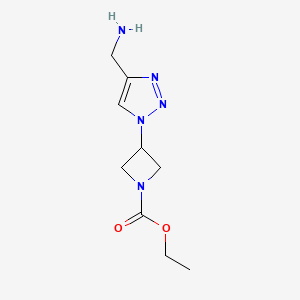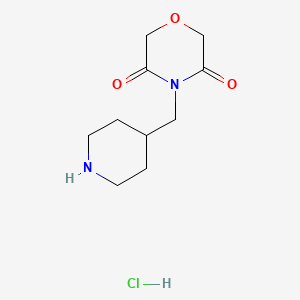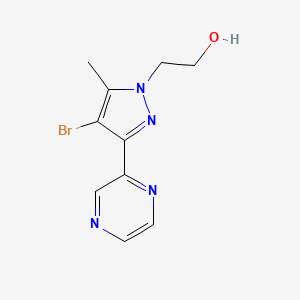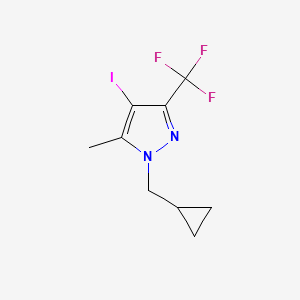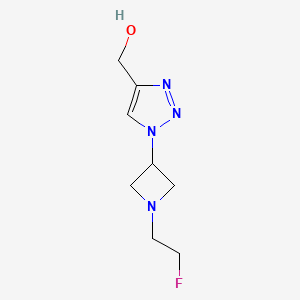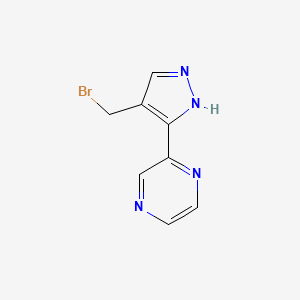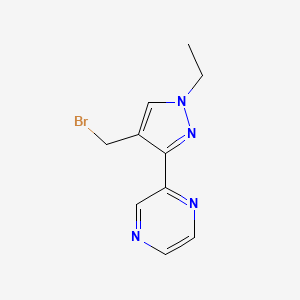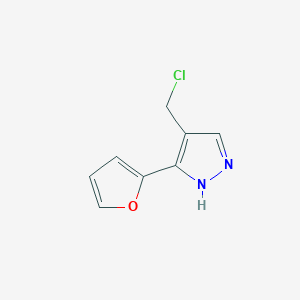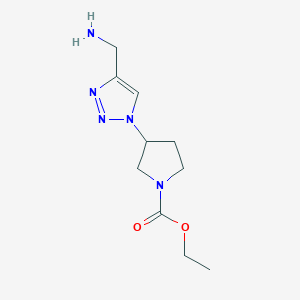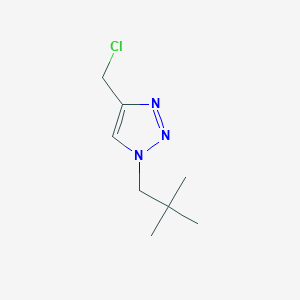
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole
概要
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include its role or use in the field of chemistry or industry .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like density, color, melting and boiling points, solubility, and reactivity. These properties can often be found in databases or determined through experiments .科学的研究の応用
Corrosion Inhibition
Triazole derivatives are notably effective as corrosion inhibitors for metals. A study highlighted the adsorption of 4H-triazole derivatives on mild steel surfaces in hydrochloric acid, showcasing their efficacy in preventing corrosion. These compounds exhibit mixed-type inhibition behaviors, indicating their role in both anodic and cathodic protection mechanisms. The efficiency of these inhibitors depends on the substituents within the molecule, showcasing the versatility of triazole derivatives in corrosion protection applications (Bentiss et al., 2007).
Molecular Interactions and Synthesis
Triazole derivatives are central to the study of lp⋯π intermolecular interactions, which are crucial for understanding molecular assembly and behavior in various chemical contexts. The synthesis and characterization of biologically active 1,2,4-triazole derivatives have provided insights into these interactions, furthering the development of new compounds with potential applications in material science and pharmaceuticals (Shukla et al., 2014).
Novel Drug Synthesis
Research into triazole derivatives has opened new avenues for drug development, with several studies focusing on the synthesis of new compounds exhibiting a wide range of biological activities. These efforts underline the potential of triazole derivatives in creating new therapeutic agents, highlighting their role in modern medicinal chemistry (Ferreira et al., 2013).
Agricultural and Horticultural Applications
Beyond their medicinal and industrial applications, triazole derivatives have found use in agriculture and horticulture as growth retardants. They provide valuable insights into the regulation of terpenoid metabolism, affecting phytohormones and sterols, and thus influencing plant growth and development (Grossmann, 1990).
Photoluminescence and Semiconductor Materials
The synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers has demonstrated the fluorescent behavior of these compounds, suggesting their potential in developing photoluminescent materials. These findings point to the broader applicability of triazole derivatives in creating new materials for electronic and photonic applications (Kamalraj et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-1-(2,2-dimethylpropyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3/c1-8(2,3)6-12-5-7(4-9)10-11-12/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQZSZMKEIRGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(N=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



